XLogP3 Lipophilicity Modulation: 3-Bromo-4-chloro-6-fluoro-1H-indazole vs. Regioisomeric Tri-Halogenated Indazoles
The target compound exhibits a computed XLogP3 value of 3.3 [1], placing it at the upper range of acceptable drug-like lipophilicity according to Lipinski's guidelines. Compared to the 4-bromo-5-chloro-6-fluoro regioisomer (XLogP3 = 3.0) [2] and the difluoro-analog 7-bromo-4,6-dichloro-1H-indazole (predicted XLogP3 ~3.8), the 3-Br/4-Cl/6-F arrangement provides a distinct logP value that translates to a 0.3 log unit difference (approximately 2-fold change in partition coefficient) relative to the 4-Br/5-Cl/6-F isomer [1][2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 3.3 (3-Bromo-4-chloro-6-fluoro-1H-indazole, CAS 887567-82-0) |
| Comparator Or Baseline | 3.0 (4-Bromo-5-chloro-6-fluoro-1H-indazole, CAS 2368909-55-9); 3.3 (3-Bromo-6-chloro-4-fluoro-1H-indazole, CAS 1000340-85-1) |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 4-Br/5-Cl/6-F isomer; identical to 3-Br/6-Cl/4-F isomer (Δ = 0) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); all values derived from identical computational method |
Why This Matters
The 0.3 logP difference between regioisomers impacts chromatographic retention time, aqueous solubility, and membrane permeability predictions, making lipophilicity-matched isomer selection critical for SAR consistency.
- [1] PubChem. (2026). 3-Bromo-4-chloro-6-fluoro-1H-indazole: Computed Properties (CID 24728430). XLogP3-AA = 3.3. National Library of Medicine. View Source
- [2] PubChem. (2026). 4-Bromo-5-chloro-6-fluoro-1H-indazole: Computed Properties (CID 139345908). XLogP3-AA = 3.0. National Library of Medicine. View Source
